(S)-3-(1-Aminoethyl)pyridin-2(1H)-one
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Overview
Description
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is a chiral compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridinone derivative.
Chiral Amination: Introduction of the chiral aminoethyl group can be achieved through asymmetric amination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.
Automation: Use of automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation Products: Imines or oximes.
Reduction Products: Dihydropyridinone derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a chiral intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)pyridin-2(1H)-one: The enantiomer of the compound with different biological activity.
3-(1-Aminoethyl)pyridin-2(1H)-one: The racemic mixture containing both enantiomers.
2-Pyridinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
JANFAROJEDNQSA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CNC1=O)N |
Canonical SMILES |
CC(C1=CC=CNC1=O)N |
Origin of Product |
United States |
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